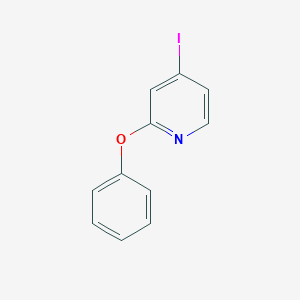

4-Iodo-2-phenoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIYZWROQEZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-2-phenoxypyridine chemical properties and structure

An In-Depth Technical Guide to 4-Iodo-2-phenoxypyridine: Structure, Properties, and Synthetic Utility

Introduction

This compound is a halogenated aromatic heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. As a substituted pyridine derivative, it combines the structural features of a pyridine ring, a phenoxy ether linkage, and a reactive iodine atom. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of the iodo and phenoxy groups allows for selective functionalization, enabling its incorporation into diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and potential applications, tailored for professionals in chemical research and drug development. Its primary identifier in chemical literature and databases is CAS Number 1353776-69-8.[1][2]

Chemical Structure and Identifiers

The molecular architecture of this compound consists of a pyridine ring substituted at the 2-position with a phenoxy group (-OPh) and at the 4-position with an iodine atom. This arrangement dictates its reactivity and potential for further chemical modification.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₈INO

-

Molecular Weight: 297.09 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)OC2=CC(=CC=N2)I

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for determining its behavior in chemical reactions and biological systems. While extensive experimental data is not widely published, predicted values from computational models provide valuable insights.

| Property | Value | Source |

| Boiling Point | 349.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.16 ± 0.20 (Predicted) | [3] |

These predicted values suggest that this compound is a high-boiling liquid or solid at room temperature with a density significantly greater than water. The low predicted pKa indicates it is a very weak base, a common characteristic of pyridines with electron-withdrawing substituents.

Synthesis and Reaction Mechanisms

While a specific, peer-reviewed synthesis for this compound is not detailed in readily available literature, a logical and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-4-iodopyridine, with phenol.

Proposed Synthetic Protocol:

-

Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), to the solution at 0 °C to deprotonate the phenol, forming the more nucleophilic sodium or potassium phenoxide in situ. The choice of a strong base is critical to ensure complete formation of the phenoxide, which is a superior nucleophile compared to neutral phenol.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloro-4-iodopyridine (1.0 equivalent) in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated (e.g., 80-120 °C) to facilitate the substitution reaction. The chloro-substituent at the 2-position is susceptible to nucleophilic attack, and its displacement by the phenoxide yields the desired this compound.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and quenched by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

The following flowchart illustrates the key stages of this proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the carbon-iodine bond. The iodine atom at the 4-position is an excellent leaving group, making this position highly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, via reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This synthetic versatility makes this compound a valuable intermediate. The phenoxypyridine scaffold itself is present in a number of biologically active molecules. While specific applications of this exact molecule are not widely documented, its structural motifs are relevant in the design of enzyme inhibitors and other therapeutic agents. For example, related substituted phenoxyphenyl-pyridine structures have been investigated as inhibitors of enzymes like 11β-hydroxylase, which is a target for treating Cushing's syndrome.[4]

Anticipated Spectral Data

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on both the pyridine and phenyl rings. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy group would also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The proton adjacent to the nitrogen on the pyridine ring is expected to be the most downfield-shifted.[5]

-

¹³C NMR: The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms. The carbon atom bonded to the iodine (C4) would be expected to appear at a relatively upfield chemical shift for an aromatic carbon (around δ 90-110 ppm) due to the heavy atom effect of iodine. The carbon attached to the oxygen (C2) and the carbons of the phenoxy group would appear in the typical aromatic region (δ 110-160 ppm).

-

IR Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected peaks include those for aromatic C-H stretching (around 3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and a strong C-O-C (aryl ether) stretching band (around 1200-1250 cm⁻¹). The C-I stretching vibration would appear in the far-IR region (typically below 600 cm⁻¹).[6]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. Although a specific safety data sheet (SDS) is not widely available, general guidelines for similar chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a synthetically valuable building block with considerable potential for applications in the development of complex organic molecules and novel pharmaceuticals. Its dual functionality—a reactive iodo-substituent ideal for cross-coupling reactions and a stable phenoxy group—provides chemists with a versatile platform for molecular design. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from established chemical principles and data on related structures. Future research leveraging this compound is poised to contribute to advancements in both synthetic methodology and medicinal chemistry.

References

-

National Center for Biotechnology Information. "4-Iodopyridine." PubChem Compound Summary for CID 609492. [Link]

-

Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477–3483. [Link]

- Patel, H. R., & Patel, V. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Lucas, X., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry, 96, 139-50. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 1353776-69-8 [chemicalbook.com]

- 3. This compound CAS#: 1353776-69-8 [m.chemicalbook.com]

- 4. Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ijrcs.org [ijrcs.org]

Spectroscopic Analysis of 4-Iodo-2-phenoxypyridine: A Comprehensive Technical Guide

To the Valued Researcher,

This guide is intended to provide a detailed exploration of the spectroscopic characteristics of 4-Iodo-2-phenoxypyridine, a molecule of interest in synthetic chemistry and drug development. A thorough understanding of its spectral properties is fundamental for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in biological systems.

A Note on Data Availability:

As a Senior Application Scientist, adherence to the principles of scientific integrity is paramount. A comprehensive search of available scientific literature and spectral databases has been conducted to gather experimental data for this compound (CAS No. 1353776-69-8). However, at the time of this writing, detailed, publicly accessible experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound could not be located.

Therefore, this guide will proceed by providing a foundational understanding of the expected spectroscopic signatures of this compound based on the analysis of its constituent functional groups and data from closely related analogs. This approach allows for a predictive framework for researchers who may be synthesizing this compound or encountering it in their work. The protocols and interpretations provided are based on established principles of spectroscopic analysis.

Molecular Structure and Expected Spectroscopic Features

This compound is a heteroaromatic compound possessing a pyridine ring substituted with an iodine atom at the 4-position and a phenoxy group at the 2-position. This unique arrangement of functional groups will give rise to a distinct set of signals in various spectroscopic analyses.

Structural Diagram:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Anticipated Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and benzene rings.

-

Pyridine Ring Protons: The pyridine ring has three protons. The electron-withdrawing nature of the nitrogen atom and the substituents will cause these protons to appear in the downfield region (typically δ 6.5-8.5 ppm).

-

The proton at the 6-position will likely be the most downfield due to its proximity to the electronegative nitrogen. It should appear as a doublet.

-

The protons at the 3 and 5-positions will also be in the aromatic region, with their exact shifts influenced by the iodo and phenoxy groups. They would be expected to show doublet or doublet of doublets splitting patterns.

-

-

Phenoxy Ring Protons: The five protons of the phenyl group will also resonate in the aromatic region (typically δ 7.0-7.5 ppm).

-

The ortho-protons (2', 6') will likely be a doublet.

-

The meta-protons (3', 5') will likely be a triplet.

-

The para-proton (4') will likely be a triplet.

-

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

Anticipated Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-160 ppm). The carbon attached to the iodine (C4) will be significantly affected by the heavy atom effect, which can lead to a lower chemical shift than might otherwise be expected. The carbon attached to the phenoxy group (C2) will be deshielded.

-

Phenoxy Ring Carbons: The carbons of the phenyl group will resonate in the aromatic region (typically δ 115-160 ppm). The carbon attached to the ether oxygen (C1') will be the most downfield.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the pyridine and benzene rings. |

| C=N, C=C (Aromatic) | 1600-1450 | Ring stretching vibrations of the pyridine and benzene rings. |

| C-O-C (Aryl Ether) | 1270-1230 (asymmetric), 1075-1020 (symmetric) | Stretching vibrations of the ether linkage. |

| C-I | 600-500 | Stretching vibration of the carbon-iodine bond. |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common and simple method for both liquids and solids.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Anticipated Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₁₁H₈INO). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct.

-

Major Fragments: Fragmentation may occur through several pathways:

-

Loss of an iodine atom ([M-I]⁺).

-

Loss of the phenoxy group ([M-OC₆H₅]⁺).

-

Cleavage of the ether bond, leading to fragments corresponding to the iodopyridine and phenoxy moieties.

-

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound requires an integrated approach where data from all spectroscopic techniques are considered together.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

As this guide is based on predictive analysis due to the lack of available experimental data for the target compound, direct citations to a characterization paper for this compound cannot be provided. The principles and typical chemical shift/frequency ranges discussed are foundational knowledge in the field of organic spectroscopy and can be found in standard textbooks and reference materials. For general reference, the following resources are recommended:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

solubility of 4-Iodo-2-phenoxypyridine in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Iodo-2-phenoxypyridine in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a crucial consideration for its application in research, particularly in drug development and organic synthesis. The document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile in common organic solvents, and offers a detailed, step-by-step experimental protocol for precise quantitative determination. Furthermore, this guide includes essential safety and handling information to ensure best laboratory practices. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies required for the effective use of this compound.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physical property that dictates its utility in a multitude of scientific applications. For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, understanding its behavior in various solvents is paramount. The choice of solvent can significantly impact reaction kinetics, yield, and purity in a synthetic pathway. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and its suitability for formulation. This guide is designed to provide a deep dive into the solubility characteristics of this compound, moving beyond simple data points to explain the underlying chemical principles.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound can be rationalized by examining its molecular structure and the nature of common organic solvents.

Molecular Structure of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. It can also act as a hydrogen bond acceptor.

-

Phenoxy Group: The ether linkage and the phenyl group contribute to the molecule's overall size and introduce some polar character, though the phenyl group itself is largely nonpolar.

-

Iodine Atom: The iodine substituent is large and polarizable, contributing to van der Waals forces.

The interplay of these structural features results in a molecule of moderate polarity. Consequently, it is expected to exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be limited, and its solubility in polar protic solvents will be influenced by the solvent's ability to interact with the pyridine nitrogen.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar nature of acetone can effectively solvate the polar regions of the molecule. |

| Acetonitrile (ACN) | Soluble | Acetonitrile is a common solvent for reactions involving pyridine derivatives, suggesting good solubility.[3] | |

| Dimethylformamide (DMF) | Soluble | DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent often used for compounds with poor solubility in other organic media. | |

| Moderately Polar | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent for a broad spectrum of organic molecules. |

| Ethyl Acetate (EtOAc) | Soluble | Ethyl acetate is frequently used in the extraction and purification of phenoxypyridine derivatives.[3] | |

| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure of THF allow for good interaction with the solute. | |

| Nonpolar | Hexane | Sparingly Soluble / Insoluble | The significant polarity of the pyridine and phenoxy groups limits solubility in highly nonpolar solvents. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some favorable π-π interactions with the phenyl and pyridine rings. | |

| Polar Protic | Methanol | Soluble | The ability of methanol to hydrogen bond with the pyridine nitrogen should facilitate solubility. |

| Ethanol | Soluble | Similar to methanol, ethanol's hydrogen bonding capability is expected to promote dissolution. | |

| Water | Insoluble | The large, nonpolar regions of the molecule are likely to dominate, leading to poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust approach for determining the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed vials for residue determination

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial tare mass of the vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Self-Validation and Trustworthiness:

-

To ensure the system has reached equilibrium, samples should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

A blank control (solvent only) should be run in parallel to account for any potential residue from the solvent itself.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 4-iodo-2-methoxypyridine and other iodinated pyridines, can be used to infer potential hazards.[5][6]

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[5][6]

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

It is imperative to consult the supplier-specific SDS before use and to conduct a thorough risk assessment for any experimental procedure involving this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, grounded in fundamental chemical principles. While a definitive quantitative solubility table requires experimental determination, the provided qualitative profile and robust experimental protocol offer a strong foundation for researchers. By understanding the "why" behind the solubility characteristics and adhering to safe handling practices, scientists can effectively utilize this compound in their research endeavors, from synthetic chemistry to drug discovery.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- 4-Iodo-2-methoxypyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Safety Data Sheet - Sigma-Aldrich. (2024, September 7).

-

4-Iodopyridine. (n.d.). PubChem. Retrieved from [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021, January 4). ResearchGate. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic and Steric Effects of Iodo and Phenoxy Groups in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced interplay of electronic and steric effects exerted by substituents on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed examination of the distinct influences of iodo and phenoxy groups on the pyridine scaffold, a privileged core in numerous pharmaceuticals and functional materials. By dissecting the inductive and resonance contributions of each substituent, alongside their steric demands, we aim to provide a predictive framework for their impact on molecular properties, reactivity, and biological activity. This document will delve into the theoretical underpinnings of these effects, supported by empirical data from spectroscopic and crystallographic analyses, and provide practical experimental protocols for their evaluation.

Introduction: The Significance of Substituent Effects in Pyridine Chemistry

The pyridine ring, a six-membered heteroaromatic system, is a fundamental building block in a vast array of biologically active molecules and functional materials.[1] Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, can be finely tuned by the introduction of substituents. These modifications modulate the ring's electron density distribution, geometry, and intermolecular interaction potential, thereby influencing key parameters such as pKa, reactivity in chemical transformations, and binding affinity to biological targets.[2]

This guide will focus on two substituents of significant interest: the iodo group, a heavy halogen with unique electronic properties, and the phenoxy group, a bulky aryloxy substituent. Understanding their individual and comparative effects is crucial for the rational design of novel pyridine-based compounds with tailored properties.

The Iodo Group: A Heavy Halogen with Dual Electronic Character

The iodine substituent presents a fascinating case of competing electronic effects. Its high electronegativity suggests an electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, leading to an electron-donating effect (+R).

Electronic Effects of the Iodo Group

-

Inductive Effect (-I): Due to its electronegativity, the iodine atom withdraws electron density from the pyridine ring through the sigma bond. This effect is most pronounced at the position of substitution and diminishes with distance.

-

Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the pyridine ring's pi-system. This electron-donating resonance effect is most significant when the iodo group is at the ortho or para position to the nitrogen atom.

The net electronic effect of the iodo group is a combination of these opposing forces. Generally, the inductive effect tends to dominate, rendering the iodo group as a net electron-withdrawing substituent. This is reflected in the Hammett constants for the iodo group, which are generally positive, indicating its electron-withdrawing nature.[3][4]

Steric Effects of the Iodo Group

The iodine atom is the largest of the common halogens, giving it a significant steric profile. This bulk can influence the conformation of the molecule and hinder the approach of reactants or binding partners to adjacent positions on the pyridine ring.[5][6] In the solid state, the large and polarizable nature of iodine can lead to the formation of halogen bonds, a type of non-covalent interaction that can influence crystal packing and molecular recognition.[7][8]

The Phenoxy Group: A Bulky Electron-Donating Moiety

The phenoxy group (-OPh) introduces both electronic and significant steric perturbations to the pyridine ring.

Electronic Effects of the Phenoxy Group

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the pyridine ring, resulting in a strong electron-donating resonance effect. This effect is particularly pronounced when the phenoxy group is at the ortho or para position.

Overall, the strong +R effect of the phenoxy group typically outweighs its -I effect, making it a net electron-donating group. This increases the electron density of the pyridine ring, which can enhance its reactivity towards electrophiles and influence its basicity.[9][10]

Steric Effects of the Phenoxy Group

The phenoxy group is considerably bulky due to the presence of the phenyl ring. This steric hindrance can have a profound impact on the molecule's conformation and can restrict rotation around the C-O bond.[9][10] The orientation of the phenyl ring relative to the pyridine ring will influence the overall shape of the molecule and its ability to interact with other molecules.

Comparative Analysis and Data Summary

To facilitate a direct comparison, the following table summarizes key electronic and steric parameters for the iodo and phenoxy groups.

| Parameter | Iodo Group | Phenoxy Group | Reference |

| Hammett Constant (σp) | +0.18 | -0.32 | [3] |

| Inductive Effect | -I (Electron-withdrawing) | -I (Electron-withdrawing) | |

| Resonance Effect | +R (Electron-donating) | +R (Strongly electron-donating) | |

| Net Electronic Effect | Weakly electron-withdrawing | Electron-donating | |

| van der Waals Radius (Å) | 2.15 (Iodine) | ~3.4 (for the whole group) | |

| Steric Profile | Significant | Very significant |

Experimental Protocols for Evaluating Substituent Effects

The following protocols outline experimental approaches to characterize the electronic and steric effects of iodo and phenoxy substituents on pyridines.

Synthesis of Substituted Pyridines

Protocol 5.1.1: Synthesis of Iodopyridines via Sandmeyer-type Reaction

This protocol describes a general method for the synthesis of iodopyridines from the corresponding aminopyridines.

-

Diazotization: Dissolve the aminopyridine in an aqueous acidic solution (e.g., H2SO4) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Extract the product with an organic solvent (e.g., dichloromethane), wash with sodium thiosulfate solution to remove excess iodine, dry over anhydrous MgSO4, and purify by column chromatography.

Protocol 5.1.2: Synthesis of Phenoxypyridines via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of phenoxypyridines from halopyridines.

-

Reaction Setup: In a round-bottom flask, combine the halopyridine (preferably a chloro- or fluoropyridine), phenol, and a suitable base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and purify by column chromatography.

Spectroscopic and Crystallographic Analysis

Protocol 5.2.1: NMR Spectroscopy

-

Acquire 1H and 13C NMR spectra of the synthesized iodopyridines and phenoxypyridines in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Analyze the chemical shifts of the pyridine ring protons and carbons. Electron-withdrawing groups will generally cause a downfield shift, while electron-donating groups will cause an upfield shift.

Protocol 5.2.2: X-ray Crystallography

-

Grow single crystals of the substituted pyridines suitable for X-ray diffraction analysis.[11]

-

Collect X-ray diffraction data to determine the solid-state structure.[12]

-

Analyze the bond lengths, bond angles, and torsional angles to assess the steric impact of the substituents.[13][14][15]

-

Examine the crystal packing for evidence of intermolecular interactions, such as halogen bonding for the iodo-substituted pyridines.[7]

Visualizing the Interplay of Effects

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: Competing electronic effects of iodo and phenoxy groups.

Figure 2: Workflow for experimental evaluation of substituent effects.

Applications in Drug Development and Materials Science

The distinct electronic and steric profiles of iodo- and phenoxy-substituted pyridines make them valuable scaffolds in various applications.

-

Drug Development: The iodo group can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of compound libraries.[16][17][18] Its ability to form halogen bonds can also be exploited in drug design to enhance binding affinity and selectivity. The electron-donating nature of the phenoxy group can modulate the basicity of the pyridine nitrogen, which is often crucial for pharmacokinetic properties.[19][20][21][22]

-

Materials Science: The predictable electronic properties of substituted pyridines allow for the tuning of the optical and electronic properties of organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[23][24] The steric bulk of the phenoxy group can be used to control the solid-state packing of molecules, influencing their bulk properties.[9]

Conclusion

The iodo and phenoxy groups exert distinct and predictable electronic and steric effects on the pyridine ring. The iodo group, a weakly electron-withdrawing substituent with significant steric bulk, offers unique opportunities for halogen bonding and further chemical modification. Conversely, the phenoxy group is a bulky, electron-donating moiety that can significantly increase the electron density of the pyridine ring. A thorough understanding of these substituent effects is paramount for the rational design of novel pyridine-based compounds with tailored properties for applications in drug discovery and materials science. By employing the synthetic and analytical protocols outlined in this guide, researchers can effectively probe and harness these effects to advance their respective fields.

References

-

How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. Available at: [Link]

-

Environmental and steric effects on electronic and vibrational properties of pyridinium phenoxide derivatives. Available at: [Link]

-

Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

-

Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab | PDF | Acid Dissociation Constant | Applied And Interdisciplinary Physics - Scribd. Available at: [Link]

-

Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]

-

Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory | Salman | Chemistry and Materials Research - IISTE.org. Available at: [Link]

-

Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - PubMed. Available at: [Link]

-

(PDF) Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes - ResearchGate. Available at: [Link]

-

4-Iodopyridine | C5H4IN | CID 609492 - PubChem. Available at: [Link]

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available at: [Link]

-

Effect of the phenoxy groups on PDIB and its derivatives - PMC - NIH. Available at: [Link]

-

Effect of the phenoxy groups on PDIB and its derivatives - PubMed. Available at: [Link]

-

Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I - NIH. Available at: [Link]

-

Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - NIH. Available at: [Link]

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. Available at: [Link]

-

Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... - ResearchGate. Available at: [Link]

-

Hammett Substituent Constants Survey | PDF | Chemical Substances | Chemistry - Scribd. Available at: [Link]

-

2-Iodopyridine | C5H4IN | MD Topology | NMR | X-Ray. Available at: [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

-

A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. Available at: [Link]

-

Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Available at: [Link]

-

Theoretical computational studies on electronic structures, spectroscopic properties and nitrogen heteroatom effect of a species of asymmetrical diimine ligand platinum(II) complexes | Request PDF - ResearchGate. Available at: [Link]

-

Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines - RSC Publishing. Available at: [Link]

-

Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. Available at: [Link]

-

Iodine( i ) complexes incorporating sterically bulky 2-substituted pyridines - ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]

-

The Influence of Secondary Interactions on the [N−I−N] Halogen Bond - ResearchGate. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. Available at: [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare. Available at: [Link]

-

Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine - Preprints.org. Available at: [Link]

-

Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity - Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. Iodine( i ) complexes incorporating sterically bulky 2-substituted pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01390H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the phenoxy groups on PDIB and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the phenoxy groups on PDIB and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Iodopyridine | C5H4IN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 17. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 21. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. iiste.org [iiste.org]

- 24. ijres.org [ijres.org]

reactivity of C-I bond in 4-Iodo-2-phenoxypyridine

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodo-2-phenoxypyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its synthetic utility is primarily derived from the high and predictable reactivity of the carbon-iodine (C-I) bond at the C-4 position. This guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity. We delve into the principal transformations of the C-I bond, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as copper-catalyzed Ullmann-type couplings. Furthermore, the susceptibility of the C-4 position to nucleophilic aromatic substitution (SNAr) is examined. Each section integrates mechanistic insights with field-proven, step-by-step experimental protocols, quantitative data tables, and visual diagrams to offer researchers, scientists, and drug development professionals a thorough and practical resource for leveraging this versatile synthetic intermediate.

Molecular Profile: Understanding the Reactivity of this compound

The reactivity of this compound is not merely a function of the C-I bond itself but is a result of the intricate electronic interplay between the iodine atom, the 2-phenoxy group, and the electron-deficient pyridine core.

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, where the nitrogen atom can effectively stabilize the negative charge of the resulting Meisenheimer intermediate.[3][4]

-

The C-4 Iodo Substituent: The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds. This characteristic is central to its role in metal-catalyzed cross-coupling reactions, as it facilitates the crucial oxidative addition step to a low-valent metal center, such as Palladium(0).[5][6] The general order of reactivity in such reactions is C-I > C-Br > C-Cl, making the iodo group a preferential site for selective functionalization.[6]

-

The C-2 Phenoxy Group: The phenoxy group at the C-2 position exerts a dual electronic effect. The oxygen atom can donate electron density to the pyridine ring via resonance, which could slightly modulate the overall electron deficiency of the ring. Conversely, the bulky nature of the phenoxy group can introduce steric hindrance, potentially influencing the approach of catalysts or reagents to the adjacent positions.[7][8]

This combination of an excellent leaving group (iodide) on an electronically activated position (C-4 of pyridine) makes this compound an exceptionally versatile substrate for a wide array of synthetic transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-I bond in this compound.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds, typically coupling the aryl iodide with an aryl or vinyl boronic acid or ester. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry.[10]

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Approx. Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 90-98 | [5] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 88-96 | [5] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | ~90 | [11] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | ~85 | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv) and the phosphine ligand (e.g., XPhos, 0.031 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 6:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the desired coupled product.[5][11][12]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne.[13] This reaction is invaluable for introducing alkynyl functionalities into molecules, which can serve as handles for further transformations or as key components of organic materials.[14] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[5][13]

Table 2: Representative Catalyst Systems for Sonogashira Coupling

| Palladium Source | Copper(I) Source | Base | Solvent | Approx. Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 85-95 | [5] |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80-90 | [14] |

| 5% Pd on Alumina | 0.1% Cu₂O on Alumina | N/A | THF/DMA | 60-75 | [15] |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Solvent and Reagents: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove the catalyst. Concentrate the filtrate.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the alkynylated product.[5][14] The primary rationale for the inert atmosphere is to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is a common side reaction.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[16][17] It is exceptionally useful for synthesizing aryl amines from aryl halides and is a cornerstone of modern medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.[17][18] The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands.[17]

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Approx. Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 85-95 | [17] |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-90 | [17] |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 88-96 | [17] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).

-

Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction until completion (typically 4-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography to afford the desired N-aryl product.[17]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the C-I bond at the C-4 position of the pyridine ring is also susceptible to direct displacement by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The key to this reactivity is the ability of the ring nitrogen to stabilize the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack.[3][4] The negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions, but not at the C-3 position.[4] Furthermore, the electrophilicity of the pyridine ring can be significantly enhanced by protonation of the nitrogen, making the system "switchable" and more reactive towards nucleophiles under acidic conditions.[19] Iodide is an excellent leaving group in this context, facilitating the rearomatization step.

This pathway is particularly relevant for strong, hard nucleophiles like alkoxides or amides under conditions that may not be suitable for metal catalysis.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial. While several routes exist, a common and efficient method involves the nucleophilic aromatic substitution of a dihalopyridine with phenol or a phenoxide salt. For instance, starting from 2-chloro-4-iodopyridine, the greater electrophilicity of the C-2 position (alpha to the nitrogen) often allows for selective displacement of the chloride by phenoxide, leaving the C-4 iodide intact for subsequent cross-coupling reactions. Another viable approach involves the synthesis of 2-phenoxypyridine followed by a regioselective iodination at the C-4 position.[20][21][22]

Experimental Protocol: Synthesis of a 2-Phenoxypyridine Derivative (Aryne-based)

This protocol describes a modern approach using aryne chemistry for the synthesis of the core structure.[21]

-

Reaction Setup: To a stirred solution of a suitable pyridin-2(1H)-one precursor (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in acetonitrile, add cesium fluoride (3.0 equiv.) at room temperature.

-

Reaction: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. Add water to the residue and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-phenoxypyridine derivative.[21]

Conclusion

The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is governed by the electronic properties of the electron-deficient pyridine ring and the inherent weakness of the carbon-iodine bond. This guide has demonstrated that this bond serves as a versatile handle for a suite of high-yield, robust transformations, most notably palladium-catalyzed cross-coupling reactions including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The susceptibility of the C-4 position to SNAr further broadens its synthetic utility. The provided protocols and mechanistic insights serve as a practical foundation for researchers to confidently and effectively utilize this compound in the pursuit of novel chemical entities for drug discovery and materials science.

References

- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.

- Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.

- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.

- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.

- Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Arom

- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Buchwald–Hartwig amin

- Why does nucleophilic aromatic substitution occur

- Effect of the phenoxy groups on PDIB and its derivatives.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.

- Ullmann Reaction. Organic Chemistry Portal.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Unknown Source.

- Buchwald-Hartwig Amin

- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- Flow Chemistry: Sonogashira Coupling. Unknown Source.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.

- Effect of the phenoxy groups on PDIB and its deriv

- Sonogashira coupling. Wikipedia.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.

- Iodopyridine: Common isomorphs, synthesis, side effects and applic

- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.

- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.

- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar.

- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem.

- Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effect of the phenoxy groups on PDIB and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the phenoxy groups on PDIB and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempanda.com [chempanda.com]

- 21. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-2-phenoxypyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-phenoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in introducing the 2-phenoxypyridine scaffold into target molecules through cross-coupling reactions. As with many halogenated aromatic compounds, understanding its stability profile is paramount to ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the quality of downstream products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. In the absence of extensive direct stability studies on this specific molecule, this guide synthesizes information from closely related structural analogs, namely 4-iodopyridine and 2-phenoxypyridine, to postulate its stability characteristics. Furthermore, it outlines detailed protocols for conducting forced degradation studies in line with international regulatory standards to empower researchers to rigorously assess its stability.

Introduction and Chemical Profile

This compound belongs to the class of phenoxypyridine derivatives, which are recognized as important scaffolds in the development of pesticides and pharmaceuticals. The phenoxypyridine structure is a bioisostere of diaryl ethers and is known for its metabolic stability and ability to enhance biological activity.[1] The presence of the iodo group at the 4-position of the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Given its role as a critical starting material, ensuring its chemical stability during storage and handling is essential. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, reduce yields, and introduce contaminants into the final product.

Physicochemical Properties (Inferred)

Direct experimental data for this compound is not widely published. The properties below are inferred from its constituent parts: 4-iodopyridine and 2-phenoxypyridine.

| Property | Inferred Value/Characteristic | Rationale & References |

| Molecular Formula | C₁₁H₈INO | As per structure |

| Molecular Weight | 297.09 g/mol | As per structure |

| Appearance | Likely a solid, potentially off-white to pale brown crystalline powder. | 4-iodopyridine is a white to off-white crystal that can turn brown on storage.[2] |

| Melting Point | Expected to be a solid with a defined melting point. | 4-iodopyridine has a melting point of 94-99 °C.[2] |

| Solubility | Likely soluble in common organic solvents like methanol, ethanol, and dichloromethane. | 4-iodopyridine is soluble in methanol.[2] |

| Sensitivity | Expected to be light-sensitive. | 4-iodopyridine is noted to be light-sensitive.[2][3] |

Postulated Degradation Pathways

Based on the chemical structure of this compound, three primary degradation pathways can be postulated: photolytic cleavage of the carbon-iodine bond, hydrolysis of the ether linkage, and oxidation of the pyridine ring.

Photodegradation

The carbon-iodine (C-I) bond is the weakest bond in the molecule and is susceptible to cleavage upon exposure to light, particularly UV radiation. This is a well-documented degradation pathway for iodo-aromatic compounds.[4][5] This homolytic cleavage would generate a pyridyl radical and an iodine radical, which could then participate in a variety of secondary reactions, leading to the formation of 2-phenoxypyridine and other dimeric or polymeric impurities.

Hydrolytic Degradation

The ether linkage in this compound could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack of water.[6][7][8] This would lead to the formation of 4-iodo-2-hydroxypyridine and phenol. However, the cleavage of aryl ethers typically requires harsh conditions, suggesting that the compound may be relatively stable to hydrolysis under neutral pH conditions.[9]

Oxidative Degradation

The pyridine ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts.[10][11][12] Potential products of oxidation could include the corresponding pyridine-N-oxide. The presence of the electron-donating phenoxy group might influence the reactivity of the pyridine ring towards oxidation.

Diagram of Postulated Degradation Pathways

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling

Based on the inferred properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the quality and stability of this compound. These recommendations are largely based on the safety data sheet for the closely related 4-iodopyridine.[13]

| Condition | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C.[14][15] For less critical, short-term storage, refrigeration at 2-8°C is acceptable.[3] | Low temperatures slow down the rate of potential degradation reactions. |

| Light | Keep in a dark place, protected from light.[3][14] Use amber vials or opaque containers. | The C-I bond is likely susceptible to photolytic cleavage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[14] | To prevent potential oxidative degradation. |

| Moisture | Keep container tightly closed in a dry environment. | To prevent hydrolysis and potential moisture-mediated degradation. |

| Incompatible Materials | Store separately from strong oxidizing agents, strong acids, and strong bases.[3][16] | To avoid chemical reactions that could lead to degradation. |

Handling Precautions:

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Avoid contact with skin and eyes. 4-iodopyridine is known to cause skin and eye irritation.[13]

-

Do not eat, drink, or smoke when handling the compound.[13]

Protocol for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation (stress testing) study should be performed. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][14][15] The goal is to achieve 5-20% degradation to identify potential degradation products and establish degradation pathways.[15]

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated to separate and quantify the parent compound from any degradation products.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Acid Hydrolysis

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Analyze by HPLC/LC-MS. If degradation is too rapid, use milder conditions (lower temperature or acid concentration). If degradation is slow, increase the temperature or acid concentration.[7][15]

Base Hydrolysis

-

Prepare a solution of this compound as in 4.1.1.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Analyze by HPLC/LC-MS. Adjust conditions as necessary based on the rate of degradation.[7][15]

Oxidative Degradation

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze by HPLC/LC-MS. Oxidative reactions can be rapid, so frequent initial time points may be necessary.[8]

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 80°C), protected from light.

Photostability Testing

-

Expose solid samples and solutions of this compound to a light source that meets the ICH Q1B requirements for illumination and UV energy (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period to differentiate between photolytic and thermal degradation.

Conclusion